molecular formula C22H19NOS2 B11522437 (3E,5E)-1-benzyl-3,5-bis(thiophen-3-ylmethylidene)piperidin-4-one

(3E,5E)-1-benzyl-3,5-bis(thiophen-3-ylmethylidene)piperidin-4-one

Cat. No.: B11522437
M. Wt: 377.5 g/mol
InChI Key: CDRLJUFULNRCIK-CLVAPQHMSA-N
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Description

(3E,5E)-1-benzyl-3,5-bis(thiophen-3-ylmethylidene)piperidin-4-one is a synthetic organic compound characterized by its unique structure, which includes a piperidin-4-one core substituted with benzyl and thiophen-3-ylmethylidene groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E,5E)-1-benzyl-3,5-bis(thiophen-3-ylmethylidene)piperidin-4-one typically involves a multi-step process:

    Formation of Piperidin-4-one Core: The piperidin-4-one core can be synthesized through a Mannich reaction, where an amine, formaldehyde, and a ketone react to form the piperidinone structure.

    Introduction of Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidinone.

    Addition of Thiophen-3-ylmethylidene Groups: The thiophen-3-ylmethylidene groups are added through a Knoevenagel condensation reaction, where thiophene-3-carbaldehyde reacts with the piperidinone in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Mannich and Knoevenagel reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the piperidinone core, converting it to a hydroxyl group.

    Substitution: The benzyl and thiophen-3-ylmethylidene groups can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives of the piperidinone core.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3E,5E)-1-benzyl-3,5-bis(thiophen-3-ylmethylidene)piperidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, research is focused on its potential therapeutic applications. Studies have indicated that it may inhibit certain enzymes or receptors, making it a potential candidate for treating diseases such as cancer and bacterial infections.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, owing to the presence of the thiophene rings.

Mechanism of Action

The mechanism of action of (3E,5E)-1-benzyl-3,5-bis(thiophen-3-ylmethylidene)piperidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, altering the function of the target protein. This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3E,5E)-1-ethyl-3,5-bis(thiophen-3-ylmethylidene)piperidin-4-one
  • (3E,5E)-1-methyl-3,5-bis(thiophen-3-ylmethylidene)piperidin-4-one

Uniqueness

Compared to its analogs, (3E,5E)-1-benzyl-3,5-bis(thiophen-3-ylmethylidene)piperidin-4-one is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. The benzyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially increasing its efficacy as a therapeutic agent.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C22H19NOS2

Molecular Weight

377.5 g/mol

IUPAC Name

(3E,5E)-1-benzyl-3,5-bis(thiophen-3-ylmethylidene)piperidin-4-one

InChI

InChI=1S/C22H19NOS2/c24-22-20(10-18-6-8-25-15-18)13-23(12-17-4-2-1-3-5-17)14-21(22)11-19-7-9-26-16-19/h1-11,15-16H,12-14H2/b20-10+,21-11+

InChI Key

CDRLJUFULNRCIK-CLVAPQHMSA-N

Isomeric SMILES

C\1N(C/C(=C\C2=CSC=C2)/C(=O)/C1=C/C3=CSC=C3)CC4=CC=CC=C4

Canonical SMILES

C1C(=CC2=CSC=C2)C(=O)C(=CC3=CSC=C3)CN1CC4=CC=CC=C4

Origin of Product

United States

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